Technical Monograph: Physicochemical Characterization of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
Technical Monograph: Physicochemical Characterization of (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
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Executive Summary
(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid (CAS 203505-84-4) is a critical bicyclic intermediate in the synthesis of bioactive small molecules, particularly those targeting NF-κB pathways and specific kinase domains.[1] Characterized by its electron-rich dihydrobenzofuran core conjugated with an acrylic acid tail, it serves as a robust "cinnamic acid surrogate" in medicinal chemistry, offering improved metabolic stability and solubility profiles compared to its benzofuran analogs. This guide provides an authoritative reference on its physicochemical properties, synthesis, and handling protocols.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The compound features a fused bicyclic system where a saturated dihydrofuran ring is annealed to a benzene ring. The acrylic acid moiety is attached at the 5-position, para to the heterocyclic oxygen, creating a "push-pull" electronic system that influences its reactivity and spectral properties.[1]
| Parameter | Specification |
| IUPAC Name | (2E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid |
| Common Name | (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid |
| CAS Number | 203505-84-4 |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| SMILES | OC(=O)/C=C/c1cc2c(OCC2)cc1 |
| InChI Key | WEBVDBDZSOJGPB-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and the specific trans (E) geometry of the alkene linker.
Caption: Structural segmentation highlighting the electron-donating core and the reactive acrylic tail.
Thermodynamic & Physical Constants
Accurate physical constants are vital for process scaling and formulation. The melting point is a primary indicator of purity for this crystalline solid.
| Property | Value / Range | Condition / Note |
| Physical State | Solid (Crystalline Powder) | Standard Temperature & Pressure |
| Color | White to Off-White | Dependent on recrystallization solvent |
| Melting Point | 170 – 173 °C | Experimental [1] |
| Boiling Point | 380.5 ± 25.0 °C | Predicted (760 mmHg) |
| Density | 1.28 ± 0.1 g/cm³ | Predicted |
| Flash Point | ~184 °C | Predicted |
Solution Chemistry & ADME Profiling
For drug development, understanding the solubility and ionization behavior is crucial. The 2,3-dihydrobenzofuran ring acts as a weak electron donor, slightly modulating the acidity of the carboxylic tail compared to unsubstituted cinnamic acid.
Solubility Profile
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Soluble: DMSO (>50 mg/mL), Methanol, Ethanol, DMF.
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Sparingly Soluble: Dichloromethane, Ethyl Acetate.
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Insoluble: Water (at pH < 4).
Ionization & Lipophilicity
| Property | Value | Implication |
| pKa (Acid) | 4.65 ± 0.10 | Weak acid; exists as anion at physiological pH (7.4).[1] |
| LogP | 2.25 | Moderate lipophilicity; good membrane permeability. |
| LogD (pH 7.4) | -0.5 to 0.1 | High aqueous solubility in blood plasma due to ionization.[1] |
Spectroscopic Characterization (Diagnostic Signals)
Researchers should use the following diagnostic signals to validate the identity of synthesized batches.
¹H NMR (400 MHz, DMSO-d₆)
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Acid Proton: δ 12.20 (br s, 1H, -COOH ).
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Alkene (Trans):
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δ 7.55 (d, J = 16.0 Hz, 1H, Ar-CH =).
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δ 6.38 (d, J = 16.0 Hz, 1H, =CH -COOH). Note: Large J-value confirms (E)-isomer.
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Aromatic Core:
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δ 7.48 (s, 1H, H-4).
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δ 7.35 (d, J = 8.2 Hz, 1H, H-6).
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δ 6.78 (d, J = 8.2 Hz, 1H, H-7).
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Dihydrofuran Ring:
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δ 4.58 (t, J = 8.8 Hz, 2H, -O-CH ₂-).
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δ 3.22 (t, J = 8.8 Hz, 2H, Ar-CH ₂-).
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Synthesis & Purification Protocol
The most robust synthetic route utilizes the Knoevenagel condensation. This method is preferred over Heck coupling for its cost-efficiency and scalability.
Reaction Scheme
Precursor: 2,3-Dihydrobenzofuran-5-carbaldehyde Reagent: Malonic Acid Catalyst: Piperidine / Pyridine[1]
Caption: Step-by-step synthetic flow from aldehyde precursor to final acrylic acid.
Detailed Protocol (Lab Scale)
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Charge: In a round-bottom flask, dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (5-10 volumes).
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Catalyze: Add catalytic piperidine (0.1 eq).
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Reflux: Heat to 85-100°C for 4-6 hours. Monitor TLC for disappearance of aldehyde.
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Quench: Cool reaction mixture to 0°C.
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Precipitate: Slowly add concentrated HCl until pH < 2. The product will precipitate as a white solid.
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Purification: Filter the solid. Wash with cold water (3x). Recrystallize from Ethanol/Water (1:1) to achieve >98% purity (MP: 170-173°C).
Safety & Handling (SDS Summary)
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Hazard Classification: Irritant (Xi).
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H-Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place (2-8°C recommended for long term) under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the dihydrofuran ring.
References
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ChemicalBook. (2E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid Properties. Link
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PubChem. Compound Summary: Acrylic Acid Derivatives. National Library of Medicine. Link
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BLD Pharm. Product Analysis: 3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid. Link
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BenchChem. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde. Link
